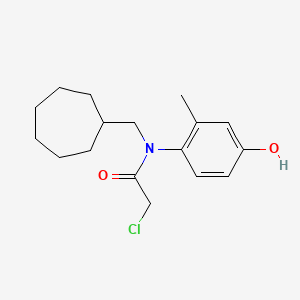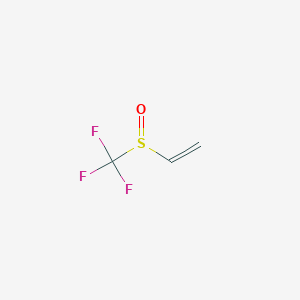
Trifluoromethanesulfinylethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethanesulfinylethene, also known by its IUPAC name (trifluoromethyl)sulfinylethene, is a chemical compound with the molecular formula C3H3F3OS It is characterized by the presence of a trifluoromethyl group attached to a sulfinyl group, which is further connected to an ethene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinylethene can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl chloride with ethene in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfinyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoromethanesulfinylethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethanesulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ethene moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethanesulfonyl derivatives, sulfides, and various substituted ethene derivatives.
Applications De Recherche Scientifique
Trifluoromethanesulfinylethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which trifluoromethanesulfinylethene exerts its effects involves interactions with various molecular targets. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. The sulfinyl group can participate in redox reactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Trifluoromethanesulfonyl Chloride: This compound shares the trifluoromethyl group but differs in the presence of a sulfonyl chloride group.
Trifluoromethanesulfonamide: Similar in structure, with an amide group replacing the sulfinyl group.
Trifluoromethanesulfonic Acid: Contains a sulfonic acid group instead of a sulfinyl group.
Uniqueness: Trifluoromethanesulfinylethene is unique due to the combination of the trifluoromethyl and sulfinyl groups attached to an ethene moiety. This structure imparts distinct chemical properties, such as high reactivity and the ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
1-(trifluoromethylsulfinyl)ethene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3OS/c1-2-8(7)3(4,5)6/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWMMZJZQBAVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
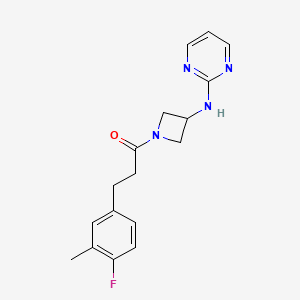
![1-methyl-3-(4-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3015060.png)
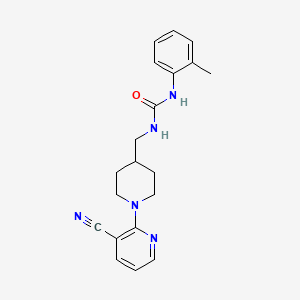
![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)
![8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3015066.png)
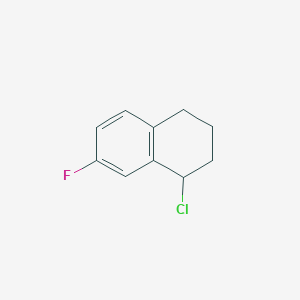
![7-(4-Fluorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3015073.png)
![N-(4-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3015074.png)
![3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B3015075.png)
![2-{[3-Cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3015076.png)
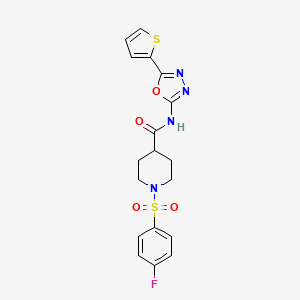
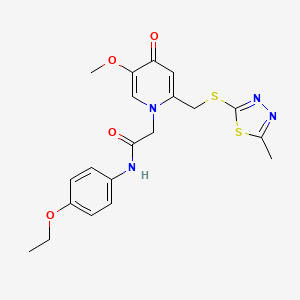
![5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3015081.png)
